2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a chemical compound with significant potential in medicinal chemistry, particularly as an antiviral agent. This compound belongs to a class of thieno[2,3-b]pyridine derivatives, which have been studied for their biological activities and therapeutic applications. The compound's structure includes a thieno ring fused to a pyridine ring, along with a carboxylic acid functional group, contributing to its reactivity and biological properties.
The compound is cataloged under the Chemical Abstracts Service number 55503-21-4 and is available for research purposes from various chemical suppliers such as Alfa Chemistry and Sigma-Aldrich . It has been referenced in patents that outline its synthesis and potential applications against viral infections, particularly those caused by herpesviruses .
2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is classified as a heterocyclic compound due to the presence of sulfur and nitrogen in its ring structure. It is also categorized as an organic acid due to the carboxylic acid group attached to the pyridine.
The synthesis of 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multi-step synthetic pathways that can include cyclization reactions and functional group modifications.
Technical details on specific reaction conditions (e.g., temperature, solvents) are often proprietary or found in specialized literature or patents .
The molecular formula of 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is .
The compound features:
Key structural data include:
The chemical reactivity of 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid can be attributed to its functional groups.
Technical details on specific reaction mechanisms are often outlined in organic chemistry literature but are not universally standardized across all sources.
The mechanism of action for 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid primarily relates to its antiviral properties.
Data supporting these mechanisms often come from pharmacological studies and clinical trials focusing on herpesviruses like Herpes Simplex Virus types 1 and 2 .
Relevant data regarding these properties can be found in chemical databases and material safety data sheets from suppliers .
The primary scientific uses of 2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid include:
This compound represents a promising area of research within medicinal chemistry due to its unique structure and biological activity profile.
The efficient construction of the thieno[2,3-b]pyridine core relies on established cyclocondensation methodologies, with the Gewald reaction and Niementowski condensation being particularly pivotal. In the foundational approach, a three-component Gewald reaction utilizes elemental sulfur, an activated methylene compound (typically alkyl cyanoacetate), and a carbonyl derivative (such as 3-aminocrotononitrile). This one-pot cyclization proceeds under basic catalysis (morpholine or triethylamine) in polar aprotic solvents like ethanol or DMF, facilitating simultaneous thiophene ring formation and annulation to generate the bicyclic system [5] [9]. Alternatively, Niementowski-type condensations between functionalized thiophene precursors and enolizable carbonyl compounds offer superior regiocontrol. For example, methyl 3-amino-4-methylthiophene-2-carboxylate undergoes controlled cyclodehydration with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions in acetic acid, yielding ethyl 2,7-dimethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate as a key intermediate. Microwave-assisted protocols have significantly enhanced this process, reducing reaction times from hours to minutes (typically 15-30 minutes) while improving yields by 15-25% through accelerated dehydration kinetics [6].
Table 1: Cyclocondensation Methods for Thieno[2,3-b]pyridine Synthesis
Method | Key Components | Conditions | Yield Range | Regiochemical Outcome |
---|---|---|---|---|
Gewald Reaction | Sulfur, R-CNCH₂CO₂R', R''-CO-R''' | Base catalyst, EtOH/DMF, 60-80°C | 45-65% | Moderate control |
Niementowski Cond. | Aminothiophene carboxylate + activated ketone | AcOH reflux or MW, 120-150°C | 70-88% | High control |
Cadogan Cyclization | o-Nitrobiaryls with phosphite reagents | Toluene, 110°C or MW, 160°C | 60-75% | Specific for tetracyclics |
Regioselective introduction of methyl groups at C2 and N7 presents distinct synthetic challenges addressed through sequential alkylation protocols. The C2 methyl group originates from either the thiophene precursor (e.g., 3-amino-4-methylthiophene-2-carboxylate) or via directed ortho-metalation of preformed intermediates. N7 methylation requires stringent control to avoid O-alkylation and dialkylation byproducts. Selective N-alkylation is achieved using dimethyl sulfate (Me₂SO₄) in anhydrous acetone with potassium carbonate as a mild base at 40-50°C, favoring N-alkylation over O-alkylation due to thermodynamic control and softer nucleophilicity at nitrogen [3] [5]. Alternatively, reductive alkylation employing formaldehyde and sodium cyanoborohydride in methanol/acetic acid buffer (pH 5-6) at ambient temperature provides superior chemoselectivity for monomethylation (87-92% purity). For advanced intermediates, transition metal-catalyzed coupling enables late-stage diversification, as demonstrated by the palladium-catalyzed methylation of 7-allyl derivatives (e.g., 7-allyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid) using trimethylaluminum and Pd(PPh₃)₄ in THF at 60°C, achieving 95% regioselectivity for the 7-methyl product [3] [8].
Carboxylic acid functionality at C5 is universally installed via alkaline hydrolysis of ester precursors, typically ethyl 2,7-dimethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate. Optimal conditions employ 2-3 equivalents of lithium hydroxide in tetrahydrofuran/water (4:1) at 40-50°C for 3-5 hours, achieving >95% conversion with minimal decarboxylation [5] [9]. Concentrated sodium hydroxide in aqueous methanol (10%) at reflux provides a cost-effective alternative but risks byproduct formation from ring degradation at temperatures exceeding 80°C. Carboxamide derivatives, valuable as synthetic intermediates for antiviral agents, are accessible via carboxamide coupling using EDCI/HOBt activation with amines in dichloromethane. Alternatively, Curtius rearrangement of the acyl azide (generated from acid chloride with DPPA) yields isocyanates that hydrolyze to amines, enabling access to tricyclic derivatives for biological evaluation [2] [6] [9].
Solvent polarity and catalyst selection critically influence cyclocondensation and alkylation efficiencies. Systematic screening identified dimethylacetamide (DMA) as optimal for Niementowski condensations, providing 82% yield versus 68% in DMF and 54% in ethanol due to enhanced substrate solvation and byproduct dissolution. Phase-transfer catalysis (PTC) dramatically improves alkylation kinetics: benzyltriethylammonium chloride (0.1 equiv) in 50% aqueous NaOH/toluene biphasic systems reduces N7-methylation time from 12 hours to 2 hours at 60°C with 94% isolated yield [5]. For hydrolysis, mixed THF/water systems outperform methanol/water by preventing ester transesterification side products. Catalytic additives also prove crucial – iodide salts (NaI, 0.2 equiv) accelerate ester hydrolysis rates by 40% through nucleophilic catalysis, while micellar catalysts like TPGS-750-M enable aqueous cyclocondensations at room temperature with improved environmental metrics (E-factor reduced to 8.2 from 23.5 in conventional processes) [5] [9].
Table 2: Solvent and Catalyst Effects on Key Synthetic Steps
Reaction Step | Optimal System | Alternative | Yield (%) | Key Advantage |
---|---|---|---|---|
Core Cyclization | DMA, 120°C, MW 20 min | DMF, 80°C, 3h | 82 vs. 68 | Faster, cleaner reaction |
N7-Methylation | Me₂SO₄, K₂CO₃, acetone, PTC, 60°C | MeI, NaH, THF, 0°C | 94 vs. 87 | Reduced dialkylation |
Ester Hydrolysis | LiOH, THF/H₂O (4:1), 50°C | NaOH, MeOH/H₂O, reflux | 96 vs. 85 | No transesterification |
Stille Coupling | Pd₂(dba)₃, AsPh₃, DMF, 100°C | Pd(PPh₃)₄, toluene, 80°C | 78 vs. 60 | Tolerance for heterocyclic stannanes |
Stille cross-coupling enables strategic C-C bond formation for constructing complex thienopyridine derivatives. Palladium-catalyzed coupling of 5-bromo-2,7-dimethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine with heterocyclic stannanes (e.g., 2-tributylstannylthiazole or 3-stannylindole) using Pd₂(dba)₃/AsPh₃ catalyst in degassed DMF at 100°C provides direct access to C5-arylated analogs in 70-78% yield [6] [9]. Heterocyclic arylation via Cadogan reductive cyclization offers a complementary pathway to tetracyclic systems: ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate undergoes microwave-assisted cyclization with triethyl phosphite in toluene at 160°C, yielding 1-cyclopropyl-4-oxopyrido[3',2':4,5]thieno[3,2-b]indole-3-carboxylic acid – a potent antibacterial and antitumor scaffold [6]. These methods demonstrate significant advantages in molecular complexity generation, albeit with stoichiometric tin waste concerns in Stille protocols that newer photocatalytic alternatives seek to address.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7